1,3-Dinitrobenzene-d4 chemical properties and structure
1,3-Dinitrobenzene-d4 chemical properties and structure
High-Fidelity Isotopic Standards for Trace Explosives Analysis
Executive Summary
1,3-Dinitrobenzene-d4 (1,3-DNB-d4) is the fully ring-deuterated isotopologue of 1,3-dinitrobenzene, a critical intermediate in explosives manufacturing and a regulated environmental contaminant.[1] It serves as the "Gold Standard" Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS). Unlike non-deuterated surrogates (e.g., 3,4-dinitrotoluene) used in legacy HPLC-UV methods (EPA 8330B), 1,3-DNB-d4 exhibits identical extraction efficiency and chromatographic retention to the target analyte while offering mass-resolved detection. This allows for precise correction of matrix effects in complex soil and groundwater matrices, essential for meeting sub-ppb detection limits in modern environmental toxicology.
Molecular Architecture & Physicochemical Profile
1,3-Dinitrobenzene-d4 is characterized by the substitution of all four aromatic protons with deuterium (
Structural Specifications
-
Systematic Name: 1,2,3,5-Tetradeuterio-4,6-dinitrobenzene
-
CAS Number: 54247-05-1
-
Molecular Formula:
[2] -
Isotopic Purity: Typically
Comparative Physicochemical Properties
The kinetic isotope effect (KIE) results in negligible differences in boiling/melting points, ensuring co-elution with the native analyte in gas and liquid chromatography.
| Property | Native 1,3-Dinitrobenzene ( | 1,3-Dinitrobenzene-d4 ( |
| Molecular Weight | 168.11 g/mol | 172.13 g/mol |
| Melting Point | 89–90 °C | 88–90 °C |
| Boiling Point | 297 °C | ~297 °C |
| Solubility (Water) | 500 mg/L (20°C) | ~500 mg/L |
| Log | 1.49 | 1.49 |
| Appearance | Pale yellow crystalline solid | Pale yellow crystalline solid |
Synthesis & Production Protocol
Objective: Synthesis of 1,3-DNB-d4 via electrophilic aromatic substitution (nitration) of Benzene-d6. Scale: Microscale (1.0 g starting material) to minimize cost of deuterated precursors.
Reaction Pathway
The synthesis proceeds in two stages: mono-nitration followed by meta-directed di-nitration.
Figure 1: Stepwise nitration pathway from Benzene-d6 to 1,3-Dinitrobenzene-d4.
Detailed Microscale Protocol
Safety Warning: Nitro-compounds are toxic and potentially explosive. Perform all steps behind a blast shield in a fume hood.
-
Preparation of Mixed Acid: In a 25 mL round-bottom flask (RBF), cool 4.0 mL of concentrated sulfuric acid (
) to 0°C. Slowly add 3.0 mL of fuming nitric acid ( , >90%) dropwise with stirring. -
First Nitration: Add 1.0 g (11.2 mmol) of Benzene-d6 dropwise to the cold acid mixture. Maintain temperature <50°C to prevent uncontrolled exotherms.
-
Second Nitration: Once addition is complete, attach a reflux condenser.[2] Slowly raise the temperature to 90–100°C using an oil bath. Maintain reflux for 30 minutes. The meta-directing effect of the first nitro group ensures the 1,3-substitution pattern.
-
Quenching: Cool the mixture to room temperature. Pour the reaction mass over 50 g of crushed ice. The crude 1,3-DNB-d4 will precipitate as a clumpy yellow solid.
-
Purification: Filter the solid and wash with cold water (
mL) to remove acid traces. Recrystallize from ethanol to yield pale yellow needles. -
Validation: Verify identity via GC-MS (Target ion m/z 172) and purity via melting point (88–90°C).
Analytical Applications: Isotope Dilution LC-MS/MS
While EPA Method 8330B (HPLC-UV) relies on retention time for identification, modern environmental forensics utilize Isotope Dilution Mass Spectrometry (IDMS) . 1,3-DNB-d4 is the requisite internal standard for this workflow.
Mechanism of Action
In IDMS, a known quantity of 1,3-DNB-d4 is spiked into the sample before extraction. Since the isotopologue behaves identically to the native target during extraction and chromatography but is distinct by mass, the ratio of their signals provides a concentration measurement that is immune to:
-
Extraction Losses: If 50% of the sample is lost during filtering, 50% of the IS is also lost. The ratio remains constant.
-
Matrix Suppression: Co-eluting soil compounds that suppress ionization in the MS source will suppress both the target and the IS equally.
Workflow: Modified EPA 8330B for LC-MS/MS
Figure 2: Isotope Dilution workflow for precise quantification of nitroaromatics.
Mass Spectrometry Parameters (ESI Negative Mode)
Nitroaromatics ionize best in Negative Electrospray Ionization (ESI-) or APCI due to their high electron affinity.
| Analyte | Precursor Ion ( | Product Ion ( | Loss |
| 1,3-Dinitrobenzene ( | 168.0 | 122.0 | |
| 1,3-Dinitrobenzene-d4 ( | 172.0 | 126.0 |
Toxicology & Safety Protocols
1,3-Dinitrobenzene-d4 shares the potent toxicological profile of its non-deuterated analog. It is a methemoglobin-forming agent and a testicular toxin.[3]
Hazard Profile
-
Acute Toxicity: Fatal if swallowed, in contact with skin, or inhaled.[4]
-
Target Organs: Blood (Methemoglobinemia), Reproductive System (Testicular atrophy/sperm depletion), Liver, CNS.
-
Symptoms: Cyanosis (blue skin/lips), headache, nausea, dizziness.[5]
Handling Procedures
-
Engineering Controls: Handle only in a certified chemical fume hood.
-
PPE: Double nitrile gloves (breakthrough time <15 min for nitroaromatics), lab coat, and safety goggles.
-
Decontamination: Spills should be treated with 10% sodium hydroxide (NaOH) to hydrolyze the nitro groups, followed by absorption with vermiculite.
References
-
U.S. Environmental Protection Agency. (2006).[6] Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).[7] SW-846 Update IIIB. Link
-
Cambridge Isotope Laboratories. (2024). 1,3-Dinitrobenzene (D4, 98%) Product Specification.Link
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.[5][7][8][9] U.S. Department of Health and Human Services. Link
-
National Institute of Standards and Technology (NIST). (2023). 1,3-Dinitrobenzene Mass Spectrum.[8][10] NIST Chemistry WebBook, SRD 69.[10] Link
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 1,3-Dinitrobenzene.[4][6][11]Link
Sources
- 1. 1,3-Dinitrobenzene(99-65-0) IR Spectrum [chemicalbook.com]
- 2. scribd.com [scribd.com]
- 3. nj.gov [nj.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 1,3 Dinitrobenzene & 1,3,5 Trinitrobenzene | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. epa.gov [epa.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. HEALTH EFFECTS - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Benzene, 1,3-dinitro- [webbook.nist.gov]
- 11. unitedchem.com [unitedchem.com]
